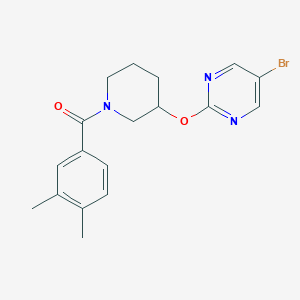
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that integrates a bromopyrimidine moiety, a piperidine ring, and a dimethylphenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C20H22BrN3O, with a molecular weight of 442.3 g/mol. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological interactions. The structure is illustrated below:
| Component | Description |
|---|---|
| Molecular Formula | C20H22BrN3O |
| Molecular Weight | 442.3 g/mol |
| CAS Number | 2034327-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may facilitate hydrogen bonding and π-π stacking interactions, while the piperidine ring enhances hydrophobic interactions, potentially increasing binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing bromopyrimidine derivatives. For example, similar structures have shown significant cytotoxicity against various cancer cell lines. The SAR analysis indicates that the substitution patterns on the phenyl ring play a crucial role in modulating activity.
A study reported that compounds with a piperidine and bromopyrimidine scaffold exhibited potent antiproliferative effects against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Some derivatives related to this compound have been evaluated for anticonvulsant properties. For instance, compounds featuring similar structural motifs demonstrated effective protection against seizures in animal models . The presence of electron-donating groups on the aromatic rings was found to enhance activity.
Study 1: Antiproliferative Activity
A recent investigation into the antiproliferative effects of related compounds revealed that those incorporating both piperidine and bromopyrimidine exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study utilized molecular dynamics simulations to elucidate binding interactions at the protein level, confirming that hydrophobic contacts were predominant in their mechanism of action .
Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on various analogues of bromopyrimidine-based compounds. It was found that modifications on the phenyl ring, particularly dimethyl substitutions, markedly influenced cytotoxicity profiles across different cell lines . The findings underscored the importance of electronic properties in determining biological activity.
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-5-6-14(8-13(12)2)17(23)22-7-3-4-16(11-22)24-18-20-9-15(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWAVSFKDWFSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













